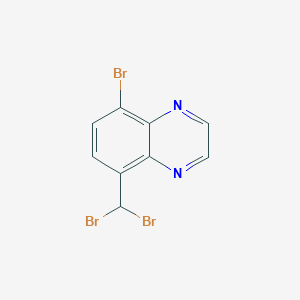
5-Bromo-8-(dibromomethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-(dibromomethyl)quinoxaline: is a chemical compound with the molecular formula C9H5Br3N2 and a molecular weight of 380.86 g/mol . It belongs to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly and reusable catalysts is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-8-(dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated quinoxaline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Quinoxaline derivatives with various functional groups.
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrogenated quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-8-(dibromomethyl)quinoxaline is used as a building block in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable intermediates in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, quinoxaline derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The brominated quinoxaline compounds have shown promising activity against various bacterial and fungal strains .
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic applications. They have been explored as potential drugs for treating cancer, infectious diseases, and inflammatory conditions .
Industry: In the industrial sector, quinoxaline derivatives are used as dyes, pigments, and materials for organic electronics. Their unique electronic properties make them suitable for applications in light-emitting diodes (LEDs) and solar cells .
Mécanisme D'action
The mechanism of action of 5-Bromo-8-(dibromomethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate used in the synthesis of the drug Erdafitinib.
5,7-Dibromo-8-hydroxyquinoline: Known for its anticancer activity.
Quinoxaline N-oxides: Oxidized derivatives with potential biological activities.
Uniqueness: 5-Bromo-8-(dibromomethyl)quinoxaline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H5Br3N2 |
|---|---|
Poids moléculaire |
380.86 g/mol |
Nom IUPAC |
5-bromo-8-(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C9H5Br3N2/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-4,9H |
Clé InChI |
QYBQAFXHVPMHFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C(Br)Br)N=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


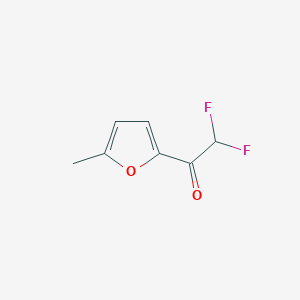



![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
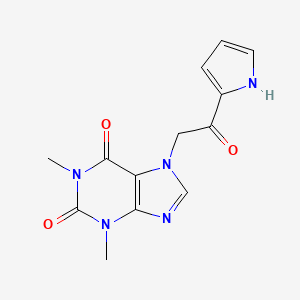
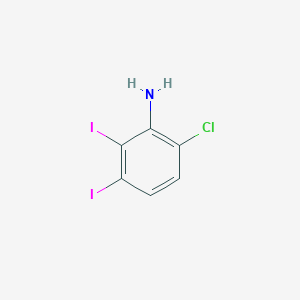
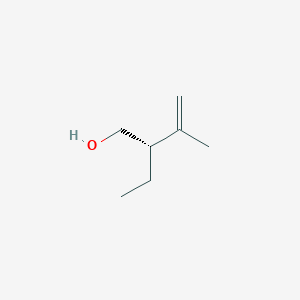

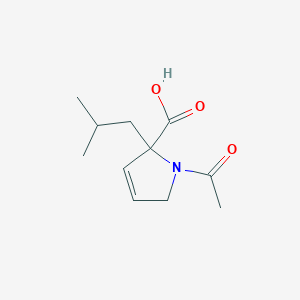
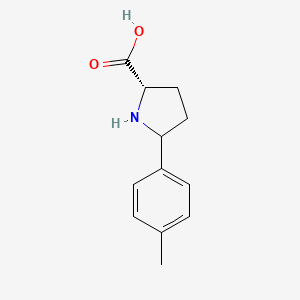

![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
